2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15994912
InChI: InChI=1S/C5H7N3O2/c1-8-4(2-5(9)10)6-3-7-8/h3H,2H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13 g/mol

2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid

CAS No.:

Cat. No.: VC15994912

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13 g/mol

* For research use only. Not for human or veterinary use.

2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid -

Specification

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
IUPAC Name 2-(2-methyl-1,2,4-triazol-3-yl)acetic acid
Standard InChI InChI=1S/C5H7N3O2/c1-8-4(2-5(9)10)6-3-7-8/h3H,2H2,1H3,(H,9,10)
Standard InChI Key FEHVWPPTUKNGON-UHFFFAOYSA-N
Canonical SMILES CN1C(=NC=N1)CC(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The molecular structure of 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid (IUPAC name: 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid) consists of a 1,2,4-triazole ring system with a methyl group at the N1-position and an acetic acid side chain at the C5-position. The molecular formula is C₆H₈N₄O₂, with a molecular weight of 168.16 g/mol. The compound’s planar triazole ring facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents .

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₆H₈N₄O₂
Molecular weight168.16 g/mol
IUPAC name2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
CAS numberNot yet assigned
SolubilitySoluble in water, ethanol, DMSO

Synthetic Methodologies

Conventional Batch Synthesis

Early synthetic routes relied on N-alkylation of 1,2,4-triazole precursors with halogenated acetic acid derivatives. For example, reacting 1-methyl-1H-1,2,4-triazole with bromoacetic acid in refluxing ethanol yields the target compound, though regioselectivity challenges often necessitate chromatographic purification .

Continuous-Flow Synthesis Advancements

Recent innovations in flow chemistry have addressed scalability and safety concerns. A two-step continuous-flow process developed by Tortoioli et al. (2020) involves:

  • Condensation: Formamide and acetimidamide precursors react at 120°C under pressurized conditions to form the triazole core.

  • Functionalization: The intermediate undergoes carboxylation with chloroacetic acid in a second reactor module.
    This method achieves 85% yield with a residence time of 13.3 minutes, outperforming traditional batch protocols (typical yields: 50–60%) .

Table 2: Comparative Synthesis Metrics

ParameterBatch SynthesisFlow Synthesis
Yield50–60%85%
Reaction time6–8 hours13.3 minutes
Purity70–80%95%
Energy consumptionHighModerate

Physicochemical and Spectroscopic Analysis

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at 1700–1720 cm⁻¹ confirms the carboxylic acid C=O stretch. Triazole ring vibrations appear at 1550–1600 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR (D₂O): δ 2.45 (s, 3H, CH₃), δ 3.82 (s, 2H, CH₂), δ 8.12 (s, 1H, triazole-H).

    • ¹³C NMR: δ 22.1 (CH₃), δ 45.8 (CH₂), δ 125.6 (triazole-C), δ 172.4 (COOH) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 201.4°C, indicating moderate thermal stability suitable for pharmaceutical formulation .

Pharmacological Applications

Antimicrobial Activity

Triazole derivatives exhibit potent activity against Staphylococcus aureus (MIC: 5.2–933.4 μM). Structural optimization, such as introducing cycloalkyl or electron-rich heterocyclic groups at the triazole C3-position, enhances potency. For instance, compound 2.17 (MIC: 10.1 μM) shows efficacy comparable to ciprofloxacin (MIC: 4.7 μM) .

Table 3: Selected Antimicrobial Data

CompoundMIC (μM)MBC (μM)Target Pathogen
2.1710.120.2S. aureus ATCC 25923
2.2612.424.8S. aureus ATCC 25923
Ciprofloxacin4.79.6S. aureus ATCC 25923

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